molecular formula C17H23Cl2N3O B5361041 N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide

N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B5361041
M. Wt: 356.3 g/mol
InChI Key: DIENTDHZBXSRAY-UHFFFAOYSA-N
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Properties

IUPAC Name

N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2N3O/c18-15-6-5-14(11-16(15)19)22-9-7-21(8-10-22)12-17(23)20-13-3-1-2-4-13/h5-6,11,13H,1-4,7-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIENTDHZBXSRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogenated compounds, where the chlorine atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, influencing neurotransmitter activity and modulating various physiological processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:

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